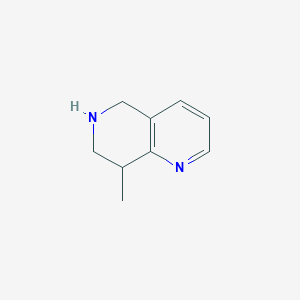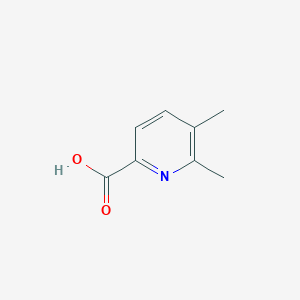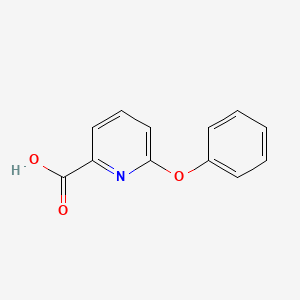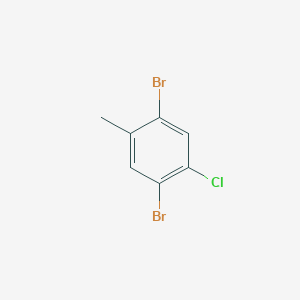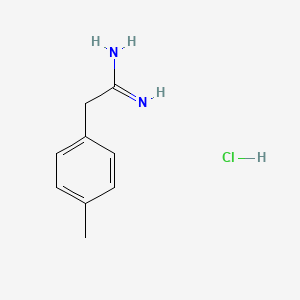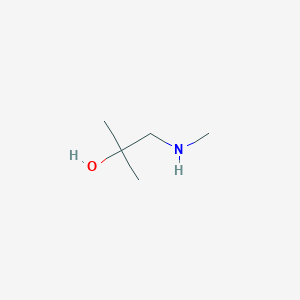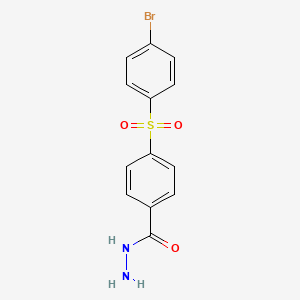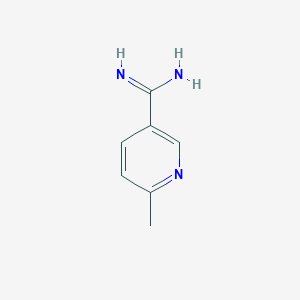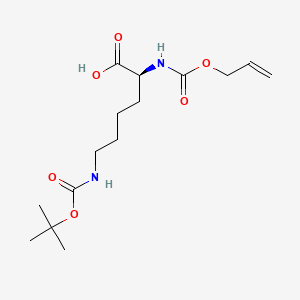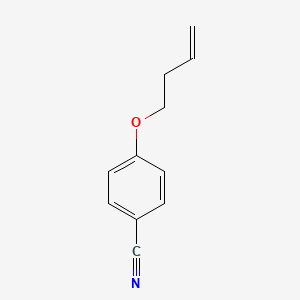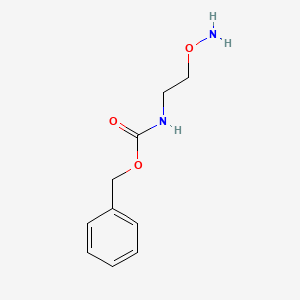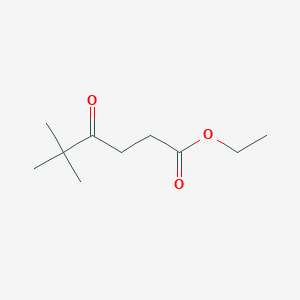![molecular formula C11H12N4 B1316876 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 887405-39-2](/img/structure/B1316876.png)
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
Imidazopyridines, which include “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications
Medicinal Chemistry
Imidazo[4,5-c]pyridines have a structural resemblance to purines, which has prompted investigations into their potential therapeutic significance . They play a crucial role in numerous disease conditions .
Application
The first discovered bioactivity of these compounds was as GABA A receptor positive allosteric modulators . They have also been found in proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Methods of Application
These compounds influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Results or Outcomes
The biochemical and biophysical properties of imidazo[4,5-c]pyridines have highlighted their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Drug Development
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Application
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application
There are different examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Results or Outcomes
These drugs have been developed and are in clinical use to treat a variety of conditions, demonstrating the broad range of chemical and biological properties of imidazole .
Antibacterial and Antimycobacterial Activities
Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial .
Application
These compounds can be used in the development of new drugs to treat bacterial and mycobacterial infections .
Methods of Application
The specific methods of application would depend on the exact compound and the type of infection being treated .
Results or Outcomes
The derivatives of 1,3-diazole have shown promising results in treating bacterial and mycobacterial infections .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives also show anti-inflammatory and antitumor activities .
Application
These compounds can be used in the development of new drugs to treat inflammation and tumors .
Methods of Application
The specific methods of application would depend on the exact compound and the type of inflammation or tumor being treated .
Results or Outcomes
The derivatives of 1,3-diazole have shown promising results in treating inflammation and tumors .
Antidiabetic and Anti-allergic Activities
Imidazole derivatives show antidiabetic and anti-allergic activities .
Application
These compounds can be used in the development of new drugs to treat diabetes and allergies .
Methods of Application
The specific methods of application would depend on the exact compound and the type of diabetes or allergy being treated .
Results or Outcomes
The derivatives of 1,3-diazole have shown promising results in treating diabetes and allergies .
Antipyretic and Antiviral Activities
Imidazole derivatives show antipyretic and antiviral activities .
Application
These compounds can be used in the development of new drugs to treat fever and viral infections .
Methods of Application
The specific methods of application would depend on the exact compound and the type of fever or viral infection being treated .
Results or Outcomes
The derivatives of 1,3-diazole have shown promising results in treating fever and viral infections .
Antioxidant and Anti-amoebic Activities
Imidazole derivatives show antioxidant and anti-amoebic activities .
Application
These compounds can be used in the development of new drugs to treat oxidative stress and amoebic infections .
Methods of Application
The specific methods of application would depend on the exact compound and the type of oxidative stress or amoebic infection being treated .
Results or Outcomes
The derivatives of 1,3-diazole have shown promising results in treating oxidative stress and amoebic infections .
Antihelmintic and Antifungal Activities
Imidazole derivatives show antihelmintic and antifungal activities .
Application
These compounds can be used in the development of new drugs to treat helminthic and fungal infections .
Methods of Application
The specific methods of application would depend on the exact compound and the type of helminthic or fungal infection being treated .
Results or Outcomes
The derivatives of 1,3-diazole have shown promising results in treating helminthic and fungal infections .
Ulcerogenic Activities
Imidazole derivatives show ulcerogenic activities .
Application
These compounds can be used in the development of new drugs to treat ulcers .
Methods of Application
The specific methods of application would depend on the exact compound and the type of ulcer being treated .
Results or Outcomes
The derivatives of 1,3-diazole have shown promising results in treating ulcers .
Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives
“4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Application
These derivatives can be used in various scientific research applications .
Methods of Application
The specific methods of application would depend on the exact derivative being synthesized .
Results or Outcomes
The successful synthesis of these derivatives can lead to the development of new compounds with potential scientific applications .
Future Directions
The future directions of research on “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” and similar compounds could involve further exploration of their potential therapeutic significance, particularly in relation to their ability to influence various cellular pathways . Additionally, the development of new preparative methods for the synthesis of imidazopyridines could be a focus of future research .
properties
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHLLMJFGLYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

